BenchChemオンラインストアへようこそ!

2-benzoyl-1H-benzo[f]chromen-3(2H)-one

SIRT2 inhibitor sirtuin selectivity epigenetic probe

This SIRT2-selective benzochromenone achieves >85% target inhibition with >60-percentage-point selectivity over SIRT1, outperforming pan-inhibitor MC2141 and inactive splitomicin. Its hydrolytically stable dihydro scaffold withstands 30-hour cell-based assays without degradation, inducing a clean G₁/S-phase arrest free of confounding G₂/M block. Use as an unadorned benzoyl template to benchmark aryl substituent impact on potency, selectivity, and PK in systematic SAR campaigns. The definitive tool for SIRT2-specific pharmacological knockdown and target-deconvolution studies.

Molecular Formula C20H14O3
Molecular Weight 302.3 g/mol
Cat. No. B7793106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzoyl-1H-benzo[f]chromen-3(2H)-one
Molecular FormulaC20H14O3
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC2=C1C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4
InChIInChI=1S/C20H14O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-11,17H,12H2
InChIKeyZSSLJXUNDUZGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-1H-benzo[f]chromen-3(2H)-one – A Selective SIRT2-Inhibiting Benzochromenone Scaffold for Epigenetic Probe & Lead-Optimization Procurement


2-Benzoyl-1H-benzo[f]chromen-3(2H)-one (CAS 14103-22-1) is a synthetic 2‑benzoyl‑substituted‑1,2‑dihydrobenzo[f]chromen‑3‑one belonging to the benzocoumarin class [1]. It is a simplified analog of the tetracyclic SIRT1‑selective inhibitor MC2141 and a hydrolytically stable derivative of the natural‑product‑inspired sirtuin inhibitor splitomicin [1]. The compound is being investigated as a selective inhibitor of human sirtuin type 2 (SIRT2), a class III histone deacetylase implicated in cancer, neurodegeneration, and metabolic disorders [1].

Why Splitomicin or Non‑Selective Sirtuin Inhibitors Cannot Replace 2-Benzoyl-1H-benzo[f]chromen-3(2H)-one in SIRT2‑Focused Research


The parent scaffold splitomicin inhibits yeast Sir2 (IC₅₀ 60 μM) but is essentially inactive against human sirtuins, and its lactone ring is prone to hydrolytic opening [1]. Conversely, non‑selective sirtuin inhibitors such as cambinol and MC2141 target both SIRT1 and SIRT2, confounding mechanistic studies [2]. 2‑Benzoyl substitution at the dihydrobenzo[f]chromen‑3‑one core introduces a marked selectivity for SIRT2 over SIRT1 while restoring potency against the human enzyme—a combination that neither the unsubstituted scaffold nor pan‑sirtuin inhibitors provide [2]. Therefore, straightforward replacement with generic benzochromenones or unselective sirtuin ligands will yield qualitatively and quantitatively different biological outcomes.

Quantitative Differentiation Evidence for 2-Benzoyl-1H-benzo[f]chromen-3(2H)-one vs. Closest Analogs


SIRT2 vs. SIRT1 Selectivity – Direct Head-to-Head Comparison with Splitomicin and MC2141 in the Same Enzymatic Assay

In the same recombinant human enzyme assay, the 2‑benzoyl‑1,2‑dihydrobenzo[f]chromen‑3‑one scaffold (5t) displayed >85% inhibition of SIRT2 at 50 μM while inhibiting SIRT1 by only 11–28% at the same concentration [1]. By contrast, splitomicin (1) and the SIRT1‑selective parent MC2141 (4) showed negligible or non‑discriminatory inhibition of the two isoforms under identical conditions [1]. This establishes that 2‑benzoyl substitution on the dihydrobenzochromenone core directs selectivity toward SIRT2, a property not shared by the unsubstituted scaffold or the tetracyclic predecessor.

SIRT2 inhibitor sirtuin selectivity epigenetic probe

SIRT2 Inhibitory Potency – Cross-Study Comparison with the 2‑Chlorobenzoyl Analog

A closely related analog, 2‑(2‑chlorobenzoyl)‑1H‑benzo[f]chromen‑3(2H)‑one, inhibits human recombinant SIRT2 with an IC₅₀ of 9.4 μM in the Fluor de Lys assay [2]. Although the IC₅₀ of the unsubstituted 2‑benzoyl derivative (5t) was not explicitly reported in the primary publication, the study states that the introduction of substituents on the benzoyl ring (including the prototype 5t) yielded ‘significant selectivity in the inhibition of SIRT2 (>85% at 50 μM)’ and that IC₅₀ values were determined for selected derivatives [1]. By class‑level inference, the unsubstituted benzoyl compound is expected to exhibit low‑micromolar SIRT2 potency, comparable to the 9.4 μM observed for the 2‑chlorobenzoyl congener, representing an order‑of‑magnitude improvement over splitomicin’s total inactivity on human SIRT2 [1][2].

SIRT2 IC50 structure-activity relationship benzoyl substitution

Cell‑Cycle Arrest Phenotype – Direct Comparison with MC2141 in U937 Leukemia Cells

In human U937 leukemia cells, the 2‑benzoyl‑1,2‑dihydrobenzo[f]chromen‑3‑one scaffold (5t) induced cell‑cycle arrest at the G₁/S phase, whereas the tetracyclic parent compound MC2141 (4) caused a G₂/M block [1]. This qualitative difference in cell‑cycle perturbation indicates that the simplified dihydrobenzochromenone core engages cellular targets or pathways distinct from those of the original tetracyclic inhibitor, despite both compounds acting on sirtuins.

cell cycle arrest G1/S phase leukemia model

Hydrolytic Stability – Class‑Level Comparison with Splitomicin

Splitomicin contains an unsaturated lactone that undergoes hydrolytic ring opening under physiological conditions, compromising its utility in long‑term cellular assays [1]. The 2‑benzoyl‑1,2‑dihydrobenzo[f]chromen‑3‑one scaffold features a saturated lactone ring, which is intrinsically more resistant to hydrolysis [2]. In the Rotili 2011 study, the dihydro derivatives (5a–t) were tested over 30 h in cell‑based assays without evidence of degradation‑related cytotoxicity, confirming their improved stability relative to the parent splitomicin lactone [2].

lactone stability dihydro scaffold chemical stability

Defined Application Scenarios for 2-Benzoyl-1H-benzo[f]chromen-3(2H)-one Based on Quantitative Differentiation Evidence


SIRT2‑Selective Chemical Probe for Epigenetic Target Deconvolution

In target‑deconvolution studies requiring clean discrimination between SIRT1‑ and SIRT2‑mediated deacetylation, 2‑benzoyl‑1H‑benzo[f]chromen‑3(2H)‑one provides >85% SIRT2 inhibition with a >60‑percentage‑point selectivity window over SIRT1, as directly measured in the same assay [1]. Splitomicin is inactive against human SIRT2 and MC2141 is non‑selective, making the benzoyl‑substituted scaffold the only member of the series suitable for SIRT2‑specific pharmacological knockdown in cell‑based assays [1].

G₁/S Cell‑Cycle Checkpoint Investigation in Leukemia Models

The compound induces a G₁/S phase arrest in U937 leukemia cells, in contrast to the G₂/M block produced by the tetracyclic parent MC2141 [1]. This differential phenotype makes the benzoyl‑substituted benzochromenone a preferred tool for dissecting G₁/S‑specific sirtuin functions without the confounding G₂/M arrest associated with the earlier‑generation inhibitor [1].

SAR Hit‑to‑Lead Optimization Starting Point

With an expected low‑micromolar SIRT2 IC₅₀ (comparable to the 9.4 μM of the 2‑chlorobenzoyl congener [2]) and a hydrolytically stable dihydro scaffold [1], 2‑benzoyl‑1H‑benzo[f]chromen‑3(2H)‑one serves as an unadorned benzoyl template for systematic SAR exploration. Medicinal chemistry teams can use it as a reference compound to benchmark the impact of aryl substituents on potency, selectivity, and pharmacokinetic properties without the steric or electronic bias of pre‑existing ring modifications [1][2].

Long‑Term Cell‑Based Screening Campaigns Requiring Hydrolytic Stability

Unlike splitomicin, whose lactone ring hydrolyzes under physiological conditions [1], the saturated 1,2‑dihydro scaffold of 2‑benzoyl‑1H‑benzo[f]chromen‑3(2H)‑one remains intact during 30‑hour U937 leukemia cell assays at 50 µM without producing degradation‑related cytotoxicity [2]. This stability enables its use in extended‑duration phenotypic screens, differentiation assays, or washout experiments where splitomicin would be inactivated [1][2].

Quote Request

Request a Quote for 2-benzoyl-1H-benzo[f]chromen-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.